molecular formula C4H8N2OS B13269412 N'-Hydroxythietane-3-carboximidamide

N'-Hydroxythietane-3-carboximidamide

Cat. No.: B13269412
M. Wt: 132.19 g/mol
InChI Key: NRZIGARTSSQLMF-UHFFFAOYSA-N
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Description

N’-Hydroxythietane-3-carboximidamide is a chemical compound with the molecular formula C₄H₈N₂OS and a molecular weight of 132.18 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a thietane ring and a hydroxyimino group.

Preparation Methods

The synthesis of N’-Hydroxythietane-3-carboximidamide can be achieved through various methods. One common approach involves the reaction of thietane-3-carboximidamide with hydroxylamine under controlled conditions The reaction typically requires a solvent such as ethanol and is carried out at room temperature

Chemical Reactions Analysis

N’-Hydroxythietane-3-carboximidamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-Hydroxythietane-3-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-Hydroxythietane-3-carboximidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biological pathways .

Comparison with Similar Compounds

N’-Hydroxythietane-3-carboximidamide can be compared with other similar compounds, such as N’-hydroxythiophene-3-carboximidamide and N’-hydroxy-N-alkylpyridinecarboximidamides . These compounds share similar structural features, including the presence of a hydroxyimino group and a heterocyclic ring. N’-Hydroxythietane-3-carboximidamide is unique due to its thietane ring, which imparts distinct chemical reactivity and biological activity.

Similar Compounds

Properties

Molecular Formula

C4H8N2OS

Molecular Weight

132.19 g/mol

IUPAC Name

N'-hydroxythietane-3-carboximidamide

InChI

InChI=1S/C4H8N2OS/c5-4(6-7)3-1-8-2-3/h3,7H,1-2H2,(H2,5,6)

InChI Key

NRZIGARTSSQLMF-UHFFFAOYSA-N

Isomeric SMILES

C1C(CS1)/C(=N/O)/N

Canonical SMILES

C1C(CS1)C(=NO)N

Origin of Product

United States

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